molecular formula C5H4IN5O B13819497 2-Amino-8-iodo-5,9-dihydropurin-6-one CAS No. 21323-46-6

2-Amino-8-iodo-5,9-dihydropurin-6-one

Cat. No.: B13819497
CAS No.: 21323-46-6
M. Wt: 277.02 g/mol
InChI Key: BMZKHQGSDZCPHE-UHFFFAOYSA-N
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Description

2-Amino-8-iodo-5,9-dihydropurin-6-one is a chemical compound with the molecular formula C5H4IN5O. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. This compound is notable for its unique structure, which includes an iodine atom, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-iodo-5,9-dihydropurin-6-one typically involves the iodination of a purine derivative. One common method includes the reaction of 2-amino-6-chloropurine with iodine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the selective iodination at the 8-position of the purine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar iodination techniques. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification methods such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-iodo-5,9-dihydropurin-6-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Coupling Reactions: Palladium-catalyzed coupling reactions are typical, using reagents like aryl halides and bases.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 2-amino-8-azido-5,9-dihydropurin-6-one can be formed.

    Oxidation Products: Oxidation can lead to the formation of this compound derivatives with higher oxidation states.

    Coupling Products: Complex aromatic compounds with extended conjugation can be synthesized.

Scientific Research Applications

2-Amino-8-iodo-5,9-dihydropurin-6-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its unique structure.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Amino-8-iodo-5,9-dihydropurin-6-one involves its interaction with molecular targets such as enzymes and nucleic acids. The iodine atom plays a crucial role in these interactions, potentially altering the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chloropurine
  • 2-Amino-8-bromopurine
  • 2-Amino-6-iodopurine

Comparison

Compared to similar compounds, 2-Amino-8-iodo-5,9-dihydropurin-6-one is unique due to the position of the iodine atom, which significantly influences its chemical reactivity and biological activity. The presence of iodine at the 8-position makes it more reactive in substitution and coupling reactions compared to its 6-iodo counterpart. Additionally, its biological interactions may differ, providing distinct therapeutic potentials.

Properties

CAS No.

21323-46-6

Molecular Formula

C5H4IN5O

Molecular Weight

277.02 g/mol

IUPAC Name

2-amino-8-iodo-1,5-dihydropurin-6-one

InChI

InChI=1S/C5H4IN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h1H,(H3,7,8,9,10,11,12)

InChI Key

BMZKHQGSDZCPHE-UHFFFAOYSA-N

Canonical SMILES

C12C(=O)NC(=NC1=NC(=N2)I)N

Origin of Product

United States

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